molecular formula C8H5FN2O B13725108 3-(2-Fluorophenyl)-1,2,5-oxadiazole

3-(2-Fluorophenyl)-1,2,5-oxadiazole

Cat. No.: B13725108
M. Wt: 164.14 g/mol
InChI Key: IRNMOWVANQOONK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 2-fluorophenyl group. The 1,2,5-oxadiazole scaffold is notable for its planar structure, electron-deficient aromatic system, and versatility in energetic materials, pharmaceuticals, and agrochemicals . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H

InChI Key

IRNMOWVANQOONK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize high-pressure reactors and controlled temperature conditions to optimize the reaction efficiency. For instance, the use of high-pressure hydrogenation and catalytic systems can enhance the production rate and reduce impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Fluorophenyl)-1,2,5-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, 3-(2-Fluorophenyl)-1,2,5-oxadiazole derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Position Effects: Ortho vs. Para Fluorophenyl Derivatives

The position of the fluorine substituent on the phenyl ring significantly alters physicochemical properties. For example:

Compound Substituent Position Melting Point (°C) Thermal Stability (TGA onset, °C) Key Applications
3-(4-Fluorophenyl)-1,2,5-oxadiazole Para 128–182 ~180–220 Antitumor agents
3-(3-Fluorophenyl)-1,2,5-oxadiazole Meta N/A ~200–230 Energetic materials
3-(2-Fluorophenyl)-1,2,5-oxadiazole Ortho Not reported Predicted: ~170–200 Hypothesized for drug design

Key Observations :

  • Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit reduced thermal stability compared to para isomers due to steric strain and hindered conjugation .
  • Para-substituted derivatives (e.g., 4-fluorophenyl) show higher melting points and enhanced stability, making them preferable in pharmaceutical formulations (e.g., histone deacetylase inhibitors) .
Comparison with Other Oxadiazole Isomers

1,2,5-Oxadiazole derivatives differ markedly from 1,3,4-oxadiazoles in terms of stability and applications:

Property 1,2,5-Oxadiazole (Furazan) 1,3,4-Oxadiazole
Aromaticity Lower due to weaker π-conjugation Higher, with planar structure
Thermal Stability Moderate (decomposes at ~180–250°C) Higher (decomposes at ~220–300°C)
Energetic Performance Superior detonation velocity Lower due to reduced oxygen balance
Biological Activity Antitumor, antimicrobial Chemotherapeutic agents

Example :

  • 5,5′-Diamino-3,3′-azo-1,2,5-oxadiazole exhibits a detonation velocity of 8,950 m/s, outperforming 1,3,4-oxadiazole analogs (~7,200 m/s) .
  • 2-(Ethylsulfanyl)-1,3,4-oxadiazoles demonstrate antiviral activity, whereas 1,2,5-oxadiazoles are more commonly used in antitumor research .
Impact of Additional Functional Groups

The inclusion of sulfonyl, nitro, or carboxy groups further diversifies properties:

Compound (Example) Functional Group Key Property Reference
4-(4-Carboxy-2-methoxyphenoxy)-1,2,5-oxadiazole 2-oxide Carboxy/methoxy Enhanced solubility in polar solvents
5-[2-(Ethylsulfanyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione Thioether Antifungal activity
3-Nitro-4-R-1,2,5-oxadiazole Nitro High reactivity in nucleophilic substitutions

Key Insight :

  • Sulfonyl groups (e.g., in 3-(phenylsulfonyl)-1,2,5-oxadiazoles) improve metabolic stability but reduce bioavailability due to increased molecular weight .
  • Nitro groups enhance energetic performance but lower thermal stability, limiting their use in high-temperature applications .

Computational and Experimental Stability Insights

Quantum mechanical studies (e.g., DFT, MP2) reveal that:

  • The vibrational spectra of 1,2,5-oxadiazoles show distinct N–O stretching modes (~1,300–1,400 cm⁻¹) compared to 1,3,4-oxadiazoles (~1,200–1,300 cm⁻¹) .
  • Ortho-substituted fluorophenyl derivatives exhibit torsional strain (~5–10 kcal/mol higher than para isomers), reducing their stability under thermal stress .

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